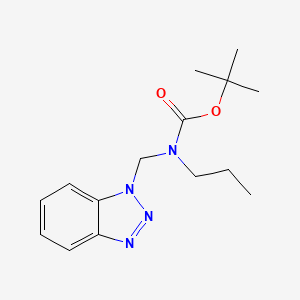

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate

Description

Chemical Structure and Functional Groups: tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate is a carbamate derivative featuring a benzotriazole moiety linked via a methylene group to a tertiary amine. The tert-butyl group provides steric bulk and hydrolytic stability, while the propyl chain contributes to lipophilicity. The benzotriazole ring, a heterocyclic aromatic system, is known for its electron-deficient nature and applications in medicinal chemistry as a bioisostere or stabilizing group .

Benzotriazole-containing compounds are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

Properties

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)-N-propylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-5-10-18(14(20)21-15(2,3)4)11-19-13-9-7-6-8-12(13)16-17-19/h6-9H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKGDSBNLJIHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-propylcarbamate under specific conditions. One common method includes:

Formation of Benzotriazole Intermediate: Benzotriazole is first activated, often by converting it into a more reactive form such as benzotriazole-1-ylmethyl chloride.

Nucleophilic Substitution: The activated benzotriazole intermediate then reacts with tert-butyl N-propylcarbamate in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s benzotriazole moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate is used in the production of polymers and coatings. Its ability to stabilize against UV degradation makes it a useful additive in materials science.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form π-π stacking interactions and hydrogen bonds, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzotriazole-carbamate hybrids. Key structural analogues include:

Critical Analysis of Substituent Effects

Propyl vs. 2-Methylpropyl (Isobutyl): The propyl substituent (linear alkyl chain) increases flexibility and moderate lipophilicity. Solubility: Branched chains (e.g., isobutyl) typically lower melting points and enhance solubility in nonpolar solvents compared to linear chains.

Benzotriazole Positional Isomerism :

- The 1H-1,2,3-benzotriazole isomer (vs. 2H-benzotriazole) is more thermodynamically stable due to resonance stabilization of the aromatic system. This stability is critical for applications requiring prolonged chemical resistance .

Fluorinated Analogues: Compounds like tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate (from ) highlight the role of fluorination in enhancing metabolic stability and bioavailability, a feature absent in the non-fluorinated target compound .

Reactivity and Stability

- Hydrolytic Stability : The tert-butyl carbamate group is highly resistant to hydrolysis under basic conditions, making it superior to methyl or ethyl carbamates in prolonged reactions.

- Benzotriazole Reactivity : The electron-deficient benzotriazole ring may participate in π-π stacking interactions or act as a leaving group in substitution reactions, depending on the reaction milieu .

Research Findings and Data Gaps

- Experimental Data: No direct experimental data (e.g., melting points, NMR spectra) for the target compound are provided in the evidence. However, analogous compounds (e.g., isobutyl variant) are commercially available, suggesting established synthetic protocols .

Biological Activity

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and antiparasitic properties, as well as its potential applications in various fields.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure incorporates a benzotriazole moiety, which is pivotal for its biological activities. The presence of both the tert-butyl and propyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with bulky hydrophobic groups exhibit significant antibacterial activity against various strains. For instance:

- Activity Against Bacteria : Studies have shown that benzotriazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is often attributed to the disruption of bacterial cell membranes or interference with metabolic processes .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 15a | E. coli | 15 |

| 15d | Staphylococcus aureus | 18 |

Antiviral Activity

The antiviral potential of benzotriazole derivatives has also been documented. Specifically, studies have highlighted their efficacy against several viruses:

- Inhibition of Viral Helicases : N-alkyl derivatives of benzotriazole have shown significant inhibitory effects on helicase activity in Flaviviridae viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). The most effective derivatives demonstrated IC50 values around 6.5 µM when tested against HCV helicase .

| Virus | Compound | IC50 (µM) |

|---|---|---|

| Hepatitis C Virus | 2-methyl derivative | 6.5 |

| West Nile Virus | 2-propyl derivative | 7.0 |

Antiparasitic Activity

Benzotriazoles have also been evaluated for their antiparasitic properties. Research indicates that certain derivatives can effectively inhibit protozoan parasites:

- Activity Against Trypanosoma cruzi : A derivative showed dose-dependent inhibition of epimastigotes and trypomastigotes forms, with a notable reduction in parasite viability at concentrations as low as 25 µg/mL .

| Parasite | Compound | Effective Concentration (µg/mL) |

|---|---|---|

| Trypanosoma cruzi | N-benzenesulfonylbenzotriazole | 25 |

Case Studies

Several case studies have highlighted the potential applications of tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate:

- Antibacterial Efficacy : A study demonstrated that this compound exhibited comparable activity to standard antibiotics against resistant bacterial strains.

- Antiviral Screening : In vitro assays showed that the compound significantly reduced viral load in infected cell cultures, suggesting its potential as an antiviral agent.

- Antiparasitic Testing : The compound was effective in reducing parasite load in animal models infected with Trypanosoma cruzi, indicating its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.